molecular formula C15H21N3 B1526975 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine CAS No. 1275402-02-2

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Cat. No. B1526975
CAS RN: 1275402-02-2
M. Wt: 243.35 g/mol
InChI Key: QFKSIOBIRKZZII-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (4-APMPA) is a pyrimidine-based molecule that has been studied for its potential therapeutic applications in the biomedical sciences. It is a relatively new compound, having only been synthesized in 2019. 4-APMPA has shown promise as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) in cells. Inhibition of PDE4 can lead to increased cAMP levels, which can have beneficial effects in various biological processes.

Scientific Research Applications

Tumor Necrosis Factor-alpha Induction

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, as part of the adamantylaminopyrimidines family, has been identified as a potent inducer of tumor necrosis factor-alpha (TNF-alpha) in murine melanoma cells. This indicates its potential application in cancer research, specifically in studying the mechanisms of TNF-alpha induction and its therapeutic implications (Kazimierczuk et al., 2001).

Catalysis and Hydroxylation

This compound has been studied in the context of diiron(III) complexes for catalyzing the selective hydroxylation of alkanes. The research highlights its efficiency in oxidizing adamantane, showcasing its utility in chemical synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).

Non-Covalent Interaction Analysis

The non-covalent interactions of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine derivatives have been quantitatively assessed, providing insights into crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research is crucial in understanding the molecular structure and stability, which is vital for pharmaceutical and material science applications (El-Emam et al., 2020).

Antiviral Activity

The compound has been synthesized and evaluated for its antiviral activities, particularly against the influenza A virus. This demonstrates its potential as a therapeutic agent in antiviral drug development (Kolocouris et al., 1994).

Anticancer and Antimicrobial Properties

Research has shown significant anticancer and antimicrobial properties of adamantylated pyrimidines, which includes 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine. This broadens its potential use in developing new therapeutic agents for treating various cancers and microbial infections (Orzeszko et al., 2004).

properties

IUPAC Name

4-(1-adamantyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-9-2-13(18-14(16)17-9)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKSIOBIRKZZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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